![molecular formula C15H14ClNO4S B4675140 methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4675140.png)
methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate
Descripción general
Descripción
Methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate, also known as Methyl 4-chlorobenzylsulfonanilide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. Inhibition of HDAC activity by methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been shown to lead to increased acetylation of histone proteins, which can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been shown to have a variety of other biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, anti-angiogenic, and anti-metastatic activity, making it a promising candidate for the treatment of a variety of diseases. Additionally, methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been shown to have low toxicity in normal cells, indicating that it may have a favorable safety profile for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate for lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and survival. Additionally, methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has a favorable safety profile in normal cells, making it a promising candidate for further development as an anti-cancer agent.
However, there are also some limitations to the use of methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate in lab experiments. One of the primary limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate. One promising direction is the development of this compound as an anti-cancer agent. Further studies are needed to better understand the mechanism of action of methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate and to optimize its efficacy and safety in pre-clinical and clinical trials. Additionally, there is potential for the use of this compound in the treatment of other diseases, such as inflammatory and angiogenic disorders. Further research is needed to explore these potential applications of methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate.
Aplicaciones Científicas De Investigación
Methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been studied extensively for its potential applications in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anti-cancer agent.
Propiedades
IUPAC Name |
methyl 2-[(4-chlorophenyl)methylsulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-15(18)13-4-2-3-5-14(13)17-22(19,20)10-11-6-8-12(16)9-7-11/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKKDLICEYNMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



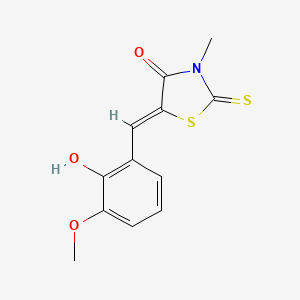



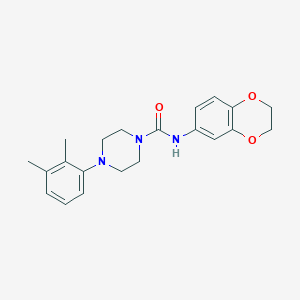
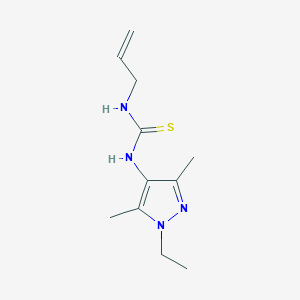
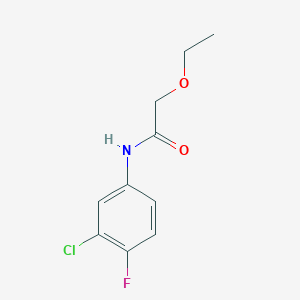
![N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B4675126.png)
![2-chloro-N-(2-{5-[(ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide](/img/structure/B4675134.png)
![3-(2-furyl)-6-[1-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4675143.png)
![4-(8,8-dimethyl-10-oxo-2,3,6,7,8,9,10,11-octahydro[1,4]dioxino[2,3-b]acridin-11-yl)phenyl acetate](/img/structure/B4675146.png)
![4-chloro-1-[(2-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B4675151.png)
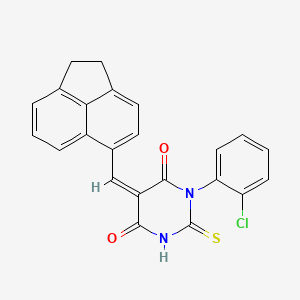
![4,4'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibutanoic acid](/img/structure/B4675164.png)